molecular formula C5H4N4O B2621718 7H-imidazo[1,2-d][1,2,4]triazin-8-one CAS No. 689298-00-8

7H-imidazo[1,2-d][1,2,4]triazin-8-one

Cat. No.: B2621718
CAS No.: 689298-00-8
M. Wt: 136.114
InChI Key: IMEOHSUBPWWAHD-UHFFFAOYSA-N
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Description

7H-imidazo[1,2-d][1,2,4]triazin-8-one is a versatile chemical compound with a unique structure that has garnered significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-imidazo[1,2-d][1,2,4]triazin-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzimidazole with formamide, followed by cyclization to form the desired triazine ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to maintain the integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

7H-imidazo[1,2-d][1,2,4]triazin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

7H-imidazo[1,2-d][1,2,4]triazin-8-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.

    Industry: Utilized in material science for the development of novel materials with unique properties

Mechanism of Action

The mechanism of action of 7H-imidazo[1,2-d][1,2,4]triazin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

7H-imidazo[1,2-d][1,2,4]triazin-8-one can be compared with other similar compounds, such as:

    Benzo[4,5]imidazo[1,2-d][1,2,4]triazine: Known for its antifungal activity and potential as an agricultural fungicide.

    Imidazo[2,1-c][1,2,4]triazin-6-amines: Investigated for their cytotoxic activity against cancer cell lines.

The uniqueness of this compound lies in its specific structure, which enables a diverse range of applications and potential for innovative research.

Properties

IUPAC Name

7H-imidazo[1,2-d][1,2,4]triazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-4-6-1-2-9(4)3-7-8-5/h1-3H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEOHSUBPWWAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NNC(=O)C2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666160
Record name Imidazo[1,2-d][1,2,4]triazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689298-00-8
Record name Imidazo[1,2-d][1,2,4]triazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Hydrazinocarbonylimidazole (prepared according to the procedure described in EP-A-0713876) (1.00 g, 7.93 mmol) was suspended in Dowtherm A (6 ml), N,N-dimethylformamide dimethyl acetal (1.89 g, 15.9 mmol) added and the mixture heated at 100° C. for 1.5 h then at 210° C. for 18 h. The mixture was allowed to cool to room temperature, diethyl ether (100 ml) added and the precipitated solid was filtered. The brown solid was purified by dry flash column chromatography on silica eluting with dichloromethane (+0.1% 0.880 ammonia) on a gradient of methanol (5-12%). Collecting appropriate fractions gave 7H-imidazo[1,2-d][1,2,4]triazin-8-one (216 mg, 20%) as an off-white solid: δH (400 MHz, CDCl3) 7.59 (1H, d, J 1), 7.91 (1H, d, J 1), 8.74 (1H, s), 12.39 (1H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A-0713876
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.89 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five

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